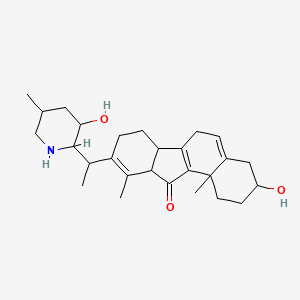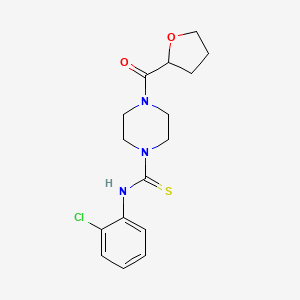
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, commonly known as "Furaprevir," is a small molecule inhibitor that is being developed as a potential treatment for hepatitis C virus (HCV) infection. This compound belongs to a class of drugs known as NS3/4A protease inhibitors, which target the NS3/4A protease enzyme of the HCV.
Mécanisme D'action
Furaprevir acts by inhibiting the NS3/4A protease enzyme of N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, which is essential for viral replication. The NS3/4A protease enzyme cleaves the viral polyprotein into functional proteins required for viral replication. By inhibiting this enzyme, Furaprevir prevents the formation of these functional proteins, thereby preventing viral replication and reducing viral load.
Biochemical and Physiological Effects:
Furaprevir has been shown to have potent antiviral activity against this compound in vitro and in vivo. In clinical trials, Furaprevir has been shown to reduce viral load and improve liver function in patients with this compound infection. However, like all drugs, Furaprevir has potential side effects, including gastrointestinal symptoms, fatigue, headache, and skin rash.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Furaprevir is its potent antiviral activity against N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, including genotype 1, which is the most common genotype in the United States. Furthermore, Furaprevir has been shown to be well-tolerated in clinical trials, making it a promising candidate for further development. However, like all drugs, Furaprevir has limitations, including the potential for drug resistance and the need for combination therapy with other drugs to achieve optimal efficacy.
Orientations Futures
Furaprevir is currently being evaluated in clinical trials for its potential use in the treatment of N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide infection. However, there are several future directions for the development of Furaprevir. These include:
1. Combination therapy: Furaprevir may be used in combination with other drugs, such as interferon and ribavirin, to achieve optimal efficacy in the treatment of this compound infection.
2. Drug resistance: The development of drug resistance is a major concern in the treatment of this compound infection. Future studies should focus on the development of Furaprevir analogs that are less susceptible to drug resistance.
3. Genotype-specific therapy: this compound infection is a heterogeneous disease, with multiple genotypes and subtypes. Future studies should focus on the development of genotype-specific therapy, including Furaprevir analogs that are specific to different this compound genotypes.
4. Novel drug delivery systems: Furaprevir may be delivered using novel drug delivery systems, such as nanoparticles, to improve its bioavailability and reduce potential side effects.
Conclusion:
In conclusion, Furaprevir is a promising candidate for the treatment of this compound infection. Its potent antiviral activity against this compound, including genotype 1, makes it a promising candidate for further development. However, like all drugs, Furaprevir has limitations, including the potential for drug resistance and the need for combination therapy with other drugs to achieve optimal efficacy. Future studies should focus on the development of Furaprevir analogs that are less susceptible to drug resistance and the development of novel drug delivery systems to improve its bioavailability and reduce potential side effects.
Applications De Recherche Scientifique
Furaprevir has been extensively studied in preclinical and clinical trials for its potential use in the treatment of N-(2-fluorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide infection. In vitro studies have shown that Furaprevir inhibits the NS3/4A protease enzyme of this compound, thereby preventing viral replication and reducing viral load. Furthermore, Furaprevir has demonstrated potent antiviral activity against various this compound genotypes, including genotype 1, which is the most common genotype in the United States.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c17-12-4-1-2-5-13(12)18-16(23)20-9-7-19(8-10-20)15(21)14-6-3-11-22-14/h1-2,4-5,14H,3,6-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUPZVKLPNCAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966680.png)

![N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3966699.png)
![3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide](/img/structure/B3966703.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966710.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide](/img/structure/B3966721.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3966724.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B3966746.png)

![6-amino-4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3966763.png)


![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966794.png)
![N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3966796.png)